molecular formula C22H29N3O B15168489 6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine CAS No. 647845-29-2

6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine

Cat. No.: B15168489
CAS No.: 647845-29-2
M. Wt: 351.5 g/mol
InChI Key: YEHRCHDUUNSBJA-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridazine ring, with various substituents including ethoxyphenyl, trimethyl, and pentyl groups. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of substituted pyrroles with suitable pyridazine derivatives can yield the desired compound through cyclization and annulation reactions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using metal-free reactions and one-pot cascade reactions to minimize the number of steps and improve yields .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. Specific pathways involved may include kinase inhibition and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine is unique due to its specific substituents, which confer distinct electronic and steric properties. These unique features can lead to different biological activities and applications compared to other similar compounds .

Properties

CAS No.

647845-29-2

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C22H29N3O/c1-6-8-9-10-20-22-17(5)25(16(4)21(22)15(3)23-24-20)18-11-13-19(14-12-18)26-7-2/h11-14H,6-10H2,1-5H3

InChI Key

YEHRCHDUUNSBJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(C2=C(N(C(=C12)C)C3=CC=C(C=C3)OCC)C)C

Origin of Product

United States

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